molecular formula C12H11N3O B1305895 N-(3-aminophenyl)pyridine-2-carboxamide CAS No. 90209-80-6

N-(3-aminophenyl)pyridine-2-carboxamide

Cat. No.: B1305895
CAS No.: 90209-80-6
M. Wt: 213.23 g/mol
InChI Key: MYJSOVSWKGXJEF-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chelation Properties in Coordination Chemistry N-(3-aminophenyl)pyridine-2-carboxamide demonstrates notable properties in coordination chemistry, particularly in the formation of chelates with various metal ions. Kabanos and Tsangaris (1984) explored the preparation and properties of deprotonated and non-deprotonated chelates of this compound with Co(II), Ni(II), Cu(II), and Pd(II). The study delved into the spectral data and magnetic moments of these complexes, providing insights into their structural types and bonding nature (Kabanos & Tsangaris, 1984).

2. Role in Cancer Research and Antiproliferative Activity In cancer research, derivatives of this compound have been investigated for their antiproliferative properties. For instance, van Rensburg et al. (2017) studied 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class of compounds with antiproliferative activity against phospholipase C enzyme. Their research indicated that modifying key functional groups in these derivatives affects their activity, contributing to the understanding of structure-activity relationships in this class of compounds (van Rensburg et al., 2017).

3. Application in Crystal Engineering and Pharmaceutical Cocrystals The structure of this compound derivatives has implications for crystal engineering and the development of pharmaceutical cocrystals. Reddy, Babu, and Nangia (2006) highlighted the novel carboxamide-pyridine N-oxide synthon, which is instrumental in assembling isonicotinamide N-oxide in a triple helix architecture. This research opens avenues for synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy, Babu, & Nangia, 2006).

Mechanism of Action

While the exact mechanism of action of “N-(3-aminophenyl)pyridine-2-carboxamide” is not fully understood, it is known to inhibit poly (ADP-ribose) synthetase of nuclei from rat pancreatic islet cells . This suggests that it may have potential therapeutic applications.

Future Directions

The future research directions for “N-(3-aminophenyl)pyridine-2-carboxamide” could involve further exploration of its potential therapeutic applications, particularly given its inhibitory effect on poly (ADP-ribose) synthetase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential use in the synthesis of other complex compounds .

Properties

IUPAC Name

N-(3-aminophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSOVSWKGXJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389747
Record name N-(3-aminophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90209-80-6
Record name N-(3-aminophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-(3-aminophenyl)pyridine-2-carboxamide interact with metal ions? Does it always involve deprotonation?

A1: this compound can act as a ligand in coordination complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) and Pd(II). [, ] Interestingly, the interaction with metal ions doesn't always lead to deprotonation of the amide group. While most metal ions coordinate with the neutral amide through the oxygen atom, only Pd(II) has been observed to cause amide deprotonation in this compound, leading to N(amide)-coordination in the resulting complex. [, ]

Q2: What spectroscopic techniques are useful for characterizing the complexes of this compound?

A2: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly helpful in characterizing these complexes. [] IR spectroscopy provides information about the coordination mode of the ligand, specifically whether the amide group is coordinated through the oxygen or nitrogen atom. NMR spectroscopy can be used to further investigate the structure and bonding in the complexes.

Q3: Is there any difference in the coordination behavior between N-(2-aminophenyl)pyridine-2-carboxamide and this compound?

A3: Yes, the position of the amino group on the phenyl ring influences the coordination behavior. N-(2-aminophenyl)pyridine-2-carboxamide tends to undergo amide deprotonation upon coordination with several metal ions, while this behavior is less common with this compound. [] This difference likely arises from the varying steric and electronic effects imparted by the amino group's position.

  1. DEPROTONATED AND NON-DEPROTONATED COMPLEXES OF N-(2-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE AND N-(3-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE WITH Co(II), Ni(II), Cu(II) AND Pd(II) - Semantic Scholar
  2. New complexes of N-(2-aminophenyl) pyridine-2'-carboxamide and N-(3-aminophenyl) pyridine-2'-carboxamide with Zn(II), Cd(II) and Hg(II) - Semantic Scholar

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